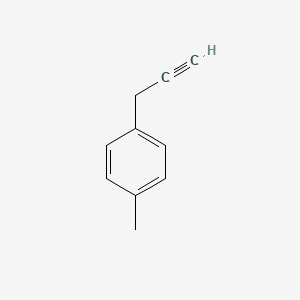

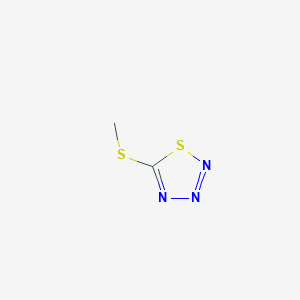

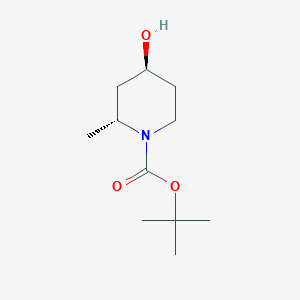

![molecular formula C7H10N4O2S B1320812 Ethyl [(4-Amino-1,3,5-triazin-2-yl)thio]acetat CAS No. 774565-99-0](/img/structure/B1320812.png)

Ethyl [(4-Amino-1,3,5-triazin-2-yl)thio]acetat

Übersicht

Beschreibung

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate, also known as ETTA, is a triazole-based compound that has been used in a variety of scientific research applications. ETTA is a versatile compound that has been used to study biochemical and physiological effects in a range of lab experiments.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Ethyl [(4-Amino-1,3,5-triazin-2-yl)thio]acetat: kann potenzielle Anwendungen in antimikrobiellen Behandlungen haben. Ähnliche Verbindungen wurden auf ihre Aktivität gegen verschiedene Bakterien und Pilze untersucht, was auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller Mittel hindeutet .

Synthese von Triazinderivaten

Diese Verbindung könnte als Vorläufer bei der Synthese verschiedener Triazinderivate verwendet werden. Diese Derivate können vielfältige Anwendungen haben, die von Pharmazeutika bis hin zu landwirtschaftlichen Chemikalien reichen .

Polymersynthese

Triazin-basierte Polymere wurden für verschiedene Anwendungen synthetisiert. Die fragliche Verbindung könnte als Baustein für die Herstellung neuer Polymere mit spezifischen Eigenschaften wie thermischer Stabilität oder einzigartigen elektronischen Eigenschaften dienen .

Wirkmechanismus

Target of Action

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is a biochemical used in proteomics research albicans representing fungi .

Mode of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes to exert its effects.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it interacts with one or more protein pathways.

Result of Action

Similar compounds have shown antimicrobial activity against certain bacteria and fungi .

Biochemische Analyse

Biochemical Properties

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate plays a significant role in biochemical reactions, particularly in proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form strong intramolecular hydrogen bonds, which can influence its interaction with other biomolecules . These interactions can affect the compound’s stability and reactivity, making it a valuable tool in studying biochemical pathways and reactions.

Cellular Effects

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate has notable effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest and apoptosis in certain cell lines . This compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function. The ability of Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate to modulate these cellular processes makes it a potential candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate involves its interaction with specific biomolecules. It has been found to inhibit certain enzyme activities by binding to their active sites . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate remains stable under specific conditions, but its activity may decrease over extended periods. Understanding these temporal effects is essential for optimizing experimental protocols and ensuring consistent results.

Dosage Effects in Animal Models

The effects of Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels These interactions can influence the compound’s overall metabolic profile and its effects on cellular metabolism

Transport and Distribution

The transport and distribution of Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate within cells and tissues are critical factors that determine its overall activity and function . This compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its biochemical effects.

Subcellular Localization

Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and optimizing its use in biochemical research.

Eigenschaften

IUPAC Name |

ethyl 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c1-2-13-5(12)3-14-7-10-4-9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQJXFZTZOIWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234317 | |

| Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

774565-99-0 | |

| Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774565-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)

![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)